![molecular formula C14H11ClO2 B13869511 5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13869511.png)
5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core substituted with a hydroxyl group at the 2-position and a 4-chlorophenylmethyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde typically involves the reaction of 4-chlorobenzyl chloride with salicylaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of salicylaldehyde attacks the benzyl chloride, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 5-[(4-Chlorophenyl)methyl]-2-hydroxybenzoic acid.
Reduction: 5-[(4-Chlorophenyl)methyl]-2-hydroxybenzyl alcohol.
Substitution: 5-[(4-Chlorophenyl)methyl]-2-hydroxybenzyl esters.
Aplicaciones Científicas De Investigación
5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzaldehyde: Lacks the hydroxyl and benzyl groups, making it less versatile in chemical reactions.
2-Hydroxybenzaldehyde: Lacks the chlorophenylmethyl group, resulting in different chemical properties and reactivity.
5-Bromo-2-hydroxybenzaldehyde: Similar structure but with a bromine atom instead of a chlorine atom, leading to different reactivity and applications.
Uniqueness
5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde is unique due to the presence of both the hydroxyl and chlorophenylmethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C14H11ClO2 |
|---|---|
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H11ClO2/c15-13-4-1-10(2-5-13)7-11-3-6-14(17)12(8-11)9-16/h1-6,8-9,17H,7H2 |
Clave InChI |
KJOROGVQSCADFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC(=C(C=C2)O)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


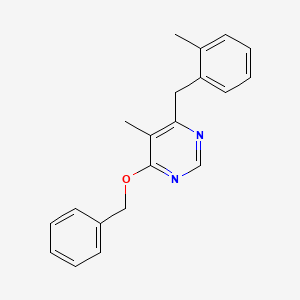
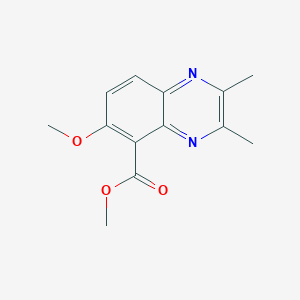
![6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B13869460.png)
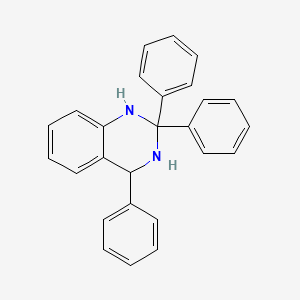
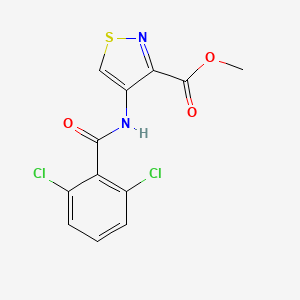
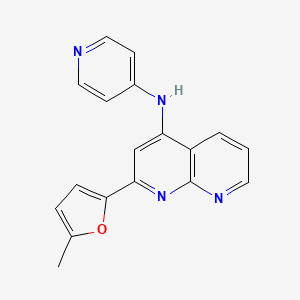
![Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate](/img/structure/B13869479.png)
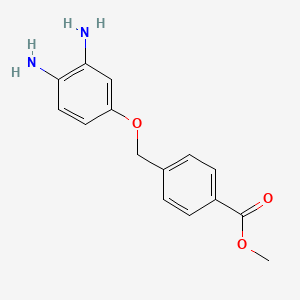
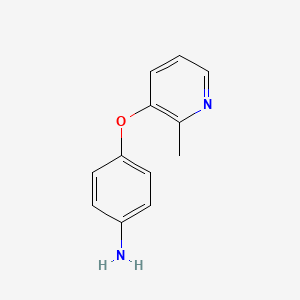
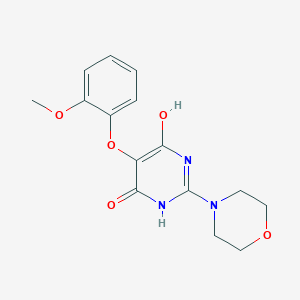
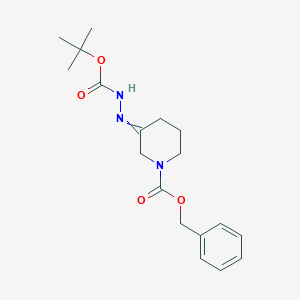
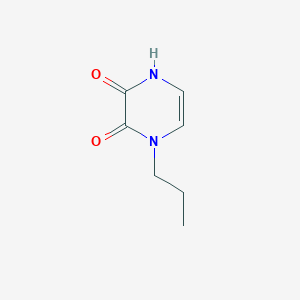
![Tert-butyl 4-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13869522.png)
![2-Pyridin-2-ylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B13869527.png)
